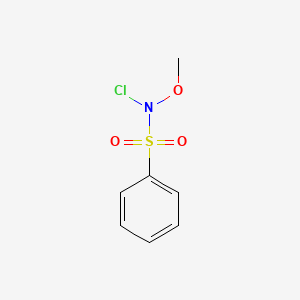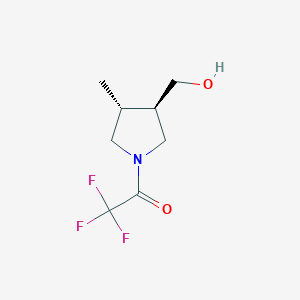
2,2,2-Trifluoro-1-((3R,4R)-3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trifluoro-1-((3R,4R)-3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)ethanone is a fluorinated organic compound with a unique structure that includes a trifluoromethyl group and a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-((3R,4R)-3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,2,2-trifluoroacetaldehyde and (3R,4R)-3-(hydroxymethyl)-4-methylpyrrolidine.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and reduce costs. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput.
化学反応の分析
Types of Reactions
2,2,2-Trifluoro-1-((3R,4R)-3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
2,2,2-Trifluoro-1-((3R,4R)-3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of advanced materials with unique properties, such as fluorinated polymers.
作用機序
The mechanism of action of 2,2,2-Trifluoro-1-((3R,4R)-3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. This property is particularly useful in medicinal chemistry, where the compound can interact with enzymes or receptors to exert its effects.
類似化合物との比較
Similar Compounds
2,2,2-Trifluoroethanol: A simpler compound with a trifluoromethyl group and a hydroxyl group.
2,2,2-Trifluoroacetaldehyde: A related compound with a trifluoromethyl group and an aldehyde group.
2,2,2-Trifluoroethylamine: A compound with a trifluoromethyl group and an amine group.
Uniqueness
2,2,2-Trifluoro-1-((3R,4R)-3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)ethanone is unique due to its combination of a trifluoromethyl group and a pyrrolidine ring, which imparts distinct chemical and physical properties. This combination makes it particularly valuable in applications requiring high stability and specific reactivity.
特性
分子式 |
C8H12F3NO2 |
|---|---|
分子量 |
211.18 g/mol |
IUPAC名 |
2,2,2-trifluoro-1-[(3R,4R)-3-(hydroxymethyl)-4-methylpyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C8H12F3NO2/c1-5-2-12(3-6(5)4-13)7(14)8(9,10)11/h5-6,13H,2-4H2,1H3/t5-,6+/m0/s1 |
InChIキー |
OKAWYHIWTSBOAR-NTSWFWBYSA-N |
異性体SMILES |
C[C@H]1CN(C[C@@H]1CO)C(=O)C(F)(F)F |
正規SMILES |
CC1CN(CC1CO)C(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


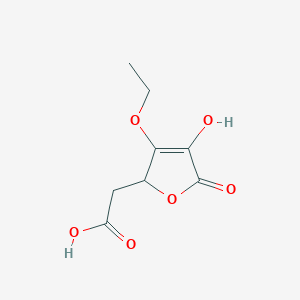
![[3'-(Benzyloxy)[1,1'-biphenyl]-4-yl]acetonitrile](/img/structure/B12867924.png)
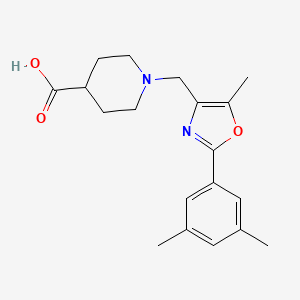
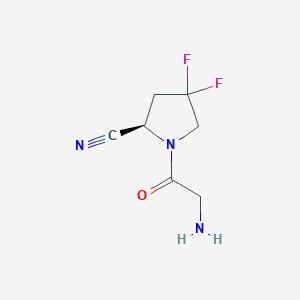
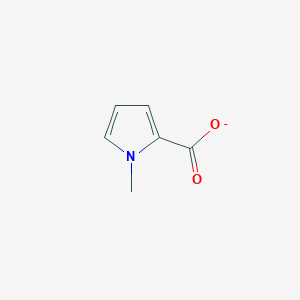
![tert-Butyl N-[(1S,4R,6R)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate](/img/structure/B12867962.png)


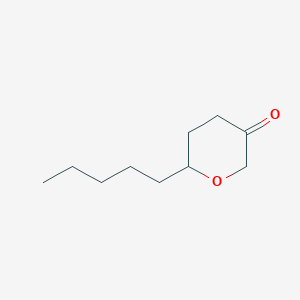
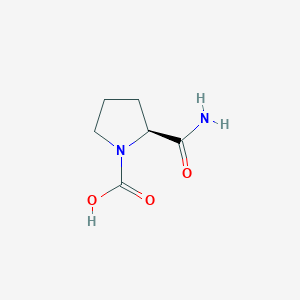
![[(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone;hydrate;hydrobromide](/img/structure/B12867988.png)
![2-(Difluoromethyl)-5-fluorobenzo[d]oxazole](/img/structure/B12867990.png)

